![molecular formula C23H23N3O3 B2532625 1-[4-(4-アセチルフェニル)ピペラジン-1-イル]-2-(2-メチル-1H-インドール-3-イル)エタン-1,2-ジオン CAS No. 862813-60-3](/img/structure/B2532625.png)
1-[4-(4-アセチルフェニル)ピペラジン-1-イル]-2-(2-メチル-1H-インドール-3-イル)エタン-1,2-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん特性
AMMIは、有望な抗がん特性を示します。Deveshegowdaらの研究では、AMMI由来のチオウラシルアミド化合物を合成し、ヒト乳がん細胞に対する有効性をスクリーニングしました。化合物5eは、IC50値が18μMと有意な活性を示しました。これらの化合物は、PARP1(ポリADPリボースポリメラーゼ1)の触媒活性を阻害し、PARP1の切断を促進し、H2AX(DNA損傷マーカー)のリン酸化を増強し、CASPASE 3/7活性を上昇させました .
抗結核活性
インドール誘導体、AMMIを含む、抗結核の可能性について調査されています。例えば、ピリジンとインドールから誘導された(E)-1-(2-(1H-インドール-3-イル)-5-(ピリジン-4-イル)-1,3,4-オキサジアゾール-3(2H)-イル)-3-(置換フェニル)プロプ-2-エン-1-オン誘導体は、結核菌(H37Ra MTB)および牛型結核菌(BCG)に対して評価されました。これらの化合物は、休眠状態と活性状態の細菌に対して活性を示しました .
光物理特性
AMMIの蛍光や吸収スペクトルなどの光物理特性は、センサー、イメージング、オプトエレクトロニクスなどのアプリケーションにおいて注目されています。
要約すると、AMMIは、がん研究から創薬、農業まで、さまざまな分野で有望な結果をもたらしています。その独特の化学構造と生物活性により、AMMIはさらに調査を進めるべき魅力的な化合物となっています。研究者は、その潜在的な用途を解明し続けており、今後の研究では、この魅力的な分子に対するさらなる用途が明らかになるかもしれません .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
The molecular and cellular effects of 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione’s action would depend on the specific targets and pathways it affects. Given the broad range of biological activities associated with indole derivatives , these effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked HIV infection, decreased oxidative stress, inhibited microbial growth, suppressed tuberculosis, regulated blood glucose levels, inhibited malaria parasites, and inhibited cholinesterase activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-15-21(19-5-3-4-6-20(19)24-15)22(28)23(29)26-13-11-25(12-14-26)18-9-7-17(8-10-18)16(2)27/h3-10,24H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGITWFSGACXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


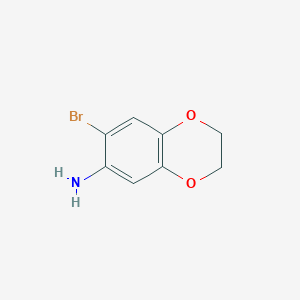
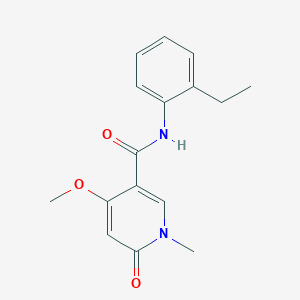
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2532549.png)
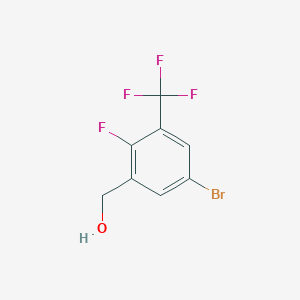
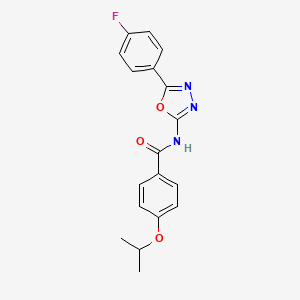
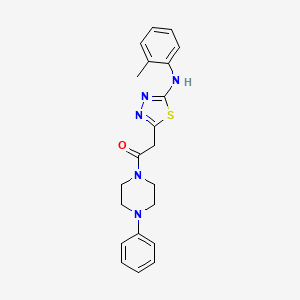
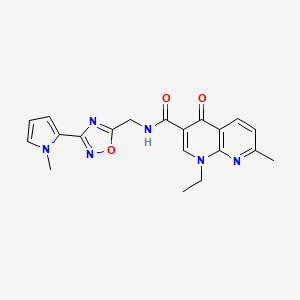
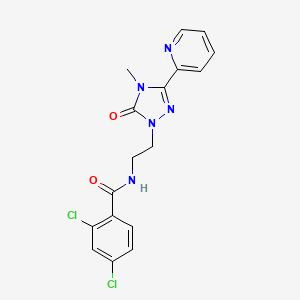
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2532558.png)
![(E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2532562.png)
![5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2532563.png)
![(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2532565.png)
